molecular formula C41H57O8P B039028 Pphpa CAS No. 121496-64-8

Pphpa

Cat. No. B039028
M. Wt: 708.9 g/mol
InChI Key: JYNFQYDPRYWMPF-PSXMRANNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphonoformic acid (PPF) or Phosphonomethylglycine (PpmG) is a chemical compound that belongs to the class of organophosphorus compounds. It is a derivative of glycine and is widely used in various scientific research applications. PPF is a potent inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) and is widely used as a herbicide.

Mechanism Of Action

The mechanism of action of Pphpa is through the inhibition of the enzyme EPSPS. EPSPS is involved in the biosynthesis of aromatic amino acids in plants. Pphpa binds to the active site of EPSPS and prevents the formation of the enzyme-substrate complex. This inhibition prevents the synthesis of aromatic amino acids in plants, leading to the death of the plant.

Biochemical And Physiological Effects

Pphpa has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of weeds by preventing the synthesis of aromatic amino acids in plants. Pphpa has also been shown to have a toxic effect on some microorganisms. It has been shown to inhibit the growth of some bacteria and fungi.

Advantages And Limitations For Lab Experiments

Pphpa has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of EPSPS, making it a useful tool for studying the role of EPSPS in plants. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that it is toxic and must be handled with care. Another limitation is that it is not selective and can inhibit the growth of both target and non-target organisms.

Future Directions

There are several future directions for the use of Pphpa in scientific research. One direction is the development of more selective inhibitors of EPSPS. Another direction is the use of Pphpa in the study of the role of EPSPS in other organisms, such as bacteria and fungi. Additionally, Pphpa could be used in the development of new herbicides with improved selectivity and reduced toxicity.
Conclusion
In conclusion, Pphpa is a potent inhibitor of EPSPS and is widely used in various scientific research applications. It is synthesized by the reaction of glycine with phosphorous acid and is relatively easy to purify. Pphpa has several advantages and limitations for lab experiments and has several future directions for use in scientific research.

Synthesis Methods

Pphpa can be synthesized by the reaction of glycine with phosphorous acid. The reaction is carried out in the presence of a catalyst such as hydrochloric acid. The resulting product is purified by crystallization or distillation.

Scientific Research Applications

Pphpa is widely used in various scientific research applications. It is used as a herbicide to inhibit the growth of weeds. It is also used as a tool to study the role of EPSPS in plants. EPSPS is a key enzyme in the biosynthesis of aromatic amino acids in plants. Pphpa inhibits the activity of EPSPS, thereby preventing the synthesis of aromatic amino acids in plants. This inhibition leads to the death of the plant.

properties

CAS RN

121496-64-8

Product Name

Pphpa

Molecular Formula

C41H57O8P

Molecular Weight

708.9 g/mol

IUPAC Name

[(2R)-3-phosphonooxy-2-(6-pyren-1-ylhexanoyloxy)propyl] hexadecanoate

InChI

InChI=1S/C41H57O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-38(42)47-30-36(31-48-50(44,45)46)49-39(43)23-17-14-15-19-32-24-25-35-27-26-33-20-18-21-34-28-29-37(32)41(35)40(33)34/h18,20-21,24-29,36H,2-17,19,22-23,30-31H2,1H3,(H2,44,45,46)/t36-/m1/s1

InChI Key

JYNFQYDPRYWMPF-PSXMRANNSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

synonyms

1-palmitoyl-2-(6-(pyren-1-yl)hexanoyl)-sn-glycero-3-phosphatidic acid
PPHPA

Origin of Product

United States

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